

# The Occurrence and Analysis of Naphthenic Acids in Petroleum Fractions: A Technical Guide

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## Compound of Interest

Compound Name: Naphthenic acid

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**Naphthenic acids** (NAs) are a complex class of carboxylic acids naturally present in crude oil and its various distillation fractions. Their presence is a significant concern in the petroleum industry due to their corrosive nature, which can lead to equipment failure and operational challenges. For researchers and scientists, particularly those in fields intersecting with petroleum chemistry and its downstream applications, a thorough understanding of the distribution and quantification of these acids is crucial. This technical guide provides an in-depth overview of the occurrence of **naphthenic acids** in different petroleum fractions, detailed experimental protocols for their analysis, and visual workflows to illustrate the analytical processes.

## Occurrence of Naphthenic Acids in Petroleum Fractions

**Naphthenic acids** are not evenly distributed throughout the various cuts of crude oil distillation. Their concentration, largely dictated by the original crude oil's properties and biodegradation level, tends to increase with the boiling point of the fraction, often concentrating in heavier streams.<sup>[1][2]</sup> The acidity of these fractions is commonly quantified by the Total Acid Number (TAN), expressed in milligrams of potassium hydroxide required to neutralize one gram of oil (mg KOH/g).<sup>[3][4]</sup>

Below is a summary of typical **naphthenic acid** concentrations and/or TAN values found in different petroleum fractions. It is important to note that these values can vary significantly depending on the crude oil source.

Petroleum Fraction	Boiling Range (°C)	Typical Total Acid Number (TAN) (mg KOH/g)	Naphthenic Acid Concentration	Notes
Kerosene	150 - 250	0.05 - 0.15[5]	Low	Generally, kerosene fractions have very low concentrations of both naphthenic acids and TAN compared to diesel.[5]
Diesel	250 - 350	0.1 - 1.7+	Varies significantly with crude source.	The concentration of naphthenic acids and TAN can increase sharply in diesel fractions derived from high-acid crude oils.[6]
Vacuum Gas Oil (VGO)	350 - 550	0.5 - 3.0+[7][8]	High	VGO fractions typically have the highest concentration of naphthenic acids due to their high boiling points.[7][9]
Atmospheric Residue	> 350	0.1 - 2.0+[10]	Moderate to High	While containing high molecular weight acids, the overall TAN may sometimes be

lower than VGO  
due to the  
decomposition of  
some acidic  
compounds at  
very high  
temperatures.  
[\[10\]](#)

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## Experimental Protocols for Naphthenic Acid Analysis

Accurate quantification of **naphthenic acids** is essential for assessing the corrosivity of petroleum fractions and for process optimization. The following are detailed methodologies for key experiments used in the analysis of **naphthenic acids**.

### Determination of Total Acid Number (TAN) by Potentiometric Titration (ASTM D664)

This is the standard method for determining the acidic constituents in petroleum products.[\[3\]](#)  
[\[11\]](#)[\[12\]](#)

Principle: The sample is dissolved in a suitable solvent and titrated with a standard alcoholic solution of potassium hydroxide (KOH). The endpoint is determined potentiometrically.

Apparatus:

- Automatic potentiometric titrator
- Glass pH electrode and a reference electrode (or a combination electrode)
- Burette (typically 10 or 20 mL)
- Magnetic stirrer and stir bars
- Beakers (150-250 mL)

#### Reagents:

- Titration Solvent: A mixture of toluene, isopropanol, and a small amount of water (e.g., 500 mL toluene, 495 mL isopropanol, 5 mL water).[3]
- Titrant: 0.1 M alcoholic potassium hydroxide (KOH) solution.
- Buffer Solutions: pH 4, 7, and 10 for electrode calibration.

#### Procedure:

- Electrode Calibration: Calibrate the pH electrode system using standard buffer solutions.
- Blank Titration: Perform a blank titration on the titration solvent to determine the volume of titrant required to neutralize any acidic impurities in the solvent.
- Sample Preparation:
  - Accurately weigh an appropriate amount of the petroleum fraction into a beaker. The sample size depends on the expected TAN.
  - Add a measured volume (e.g., 125 mL) of the titration solvent and a magnetic stir bar.[3]
  - Stir the sample until it is completely dissolved.
- Titration:
  - Immerse the electrodes into the sample solution.
  - Titrate the sample with the 0.1 M alcoholic KOH solution. The titrator will record the volume of titrant added and the corresponding potential (mV).
  - The titration is continued until a well-defined inflection point in the titration curve is observed.
- Calculation: The Total Acid Number (TAN) is calculated using the following formula:  $\text{TAN (mg KOH/g)} = [(A - B) * M * 56.1] / W$  Where:

- A = Volume of alcoholic KOH solution required for the sample titration (mL)
- B = Volume of alcoholic KOH solution required for the blank titration (mL)
- M = Molarity of the alcoholic KOH solution (mol/L)
- 56.1 = Molecular weight of KOH ( g/mol )
- W = Weight of the sample (g)

## Isolation of Naphthenic Acids by Solid-Phase Extraction (SPE)

SPE is a common technique used to isolate and concentrate **naphthenic acids** from the complex hydrocarbon matrix of petroleum fractions prior to instrumental analysis.[\[13\]](#)[\[14\]](#)[\[15\]](#)

Principle: The petroleum fraction, dissolved in a non-polar solvent, is passed through a solid-phase extraction cartridge containing a sorbent with an affinity for acidic compounds. The **naphthenic acids** are retained on the sorbent while the hydrocarbon matrix is washed away. The retained acids are then eluted with a more polar solvent.

Apparatus:

- SPE manifold
- SPE cartridges (e.g., aminopropyl-bonded silica or a strong anion-exchange resin)
- Vacuum pump
- Collection vials or flasks
- Rotary evaporator or nitrogen evaporator

Reagents:

- Sample Solvent: Non-polar solvent such as hexane or heptane.

- **Washing Solvent:** A solvent of intermediate polarity, such as a mixture of hexane and dichloromethane, to remove non-acidic polar compounds.
- **Elution Solvent:** A polar, acidic solvent to elute the **naphthenic acids**, such as a mixture of dichloromethane and formic acid or diethyl ether and formic acid.

#### Procedure:

- **Cartridge Conditioning:**
  - Condition the SPE cartridge by passing a sequence of solvents through it, typically starting with the elution solvent, followed by the washing solvent, and finally the sample solvent. This activates the sorbent and ensures reproducible results.
- **Sample Loading:**
  - Dissolve a known weight of the petroleum fraction in the sample solvent.
  - Load the sample solution onto the conditioned SPE cartridge at a slow, controlled flow rate.
- **Washing:**
  - Wash the cartridge with the washing solvent to remove any remaining non-acidic components of the petroleum fraction.
- **Elution:**
  - Elute the retained **naphthenic acids** from the cartridge by passing the elution solvent through it. Collect the eluate in a clean collection vial.
- **Solvent Evaporation:**
  - Evaporate the solvent from the eluate using a rotary evaporator or a stream of nitrogen to concentrate the isolated **naphthenic acids**.
- **Reconstitution:**

- Reconstitute the dried extract in a known volume of a suitable solvent for subsequent analysis by FTIR or GC-MS.

## Quantification by Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy can be used for the rapid quantification of the total carboxylic acid content in a sample.<sup>[16][17][18]</sup>

Principle: The method is based on the characteristic absorption of infrared radiation by the carbonyl (C=O) group of the carboxylic acid functional group, which appears in the region of 1700-1750  $\text{cm}^{-1}$ . The intensity of this absorption is proportional to the concentration of **naphthenic acids**.

Apparatus:

- Fourier-Transform Infrared (FTIR) spectrometer
- Liquid transmission cell with infrared-transparent windows (e.g., KBr or NaCl)
- Syringes for sample injection

Procedure:

- Instrument Background: Record a background spectrum of the empty liquid cell.
- Calibration:
  - Prepare a series of standard solutions of a known **naphthenic acid** or a representative standard (e.g., benzoic acid) in a suitable solvent (e.g., carbon tetrachloride or a hydrocarbon solvent free of carbonyl-containing compounds).
  - Record the FTIR spectrum for each standard solution.
  - Measure the absorbance of the carbonyl peak (around 1700-1750  $\text{cm}^{-1}$ ) for each standard.



- Create a calibration curve by plotting the absorbance versus the concentration of the standards.
- Sample Analysis:
  - Inject the isolated **naphthenic acid** extract (from SPE) or a diluted sample of the petroleum fraction directly into the liquid cell.
  - Record the FTIR spectrum of the sample.
  - Measure the absorbance of the carbonyl peak.
- Quantification:
  - Use the calibration curve to determine the concentration of **naphthenic acids** in the sample based on its absorbance.

## Characterization and Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation, identification, and quantification of individual **naphthenic acid** species.<sup>[19][20][21]</sup>

Principle: The volatile derivatives of the **naphthenic acids** are separated based on their boiling points and polarity on a gas chromatographic column and are then detected and identified by a mass spectrometer.

Apparatus:

- Gas chromatograph coupled to a mass spectrometer (GC-MS)
- Autosampler
- Capillary GC column (e.g., a non-polar or mid-polar column like DB-5ms or DB-17ms)

Reagents:

- **Derivatization Agent:** A reagent to convert the carboxylic acids into more volatile esters, such as diazomethane or a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
- **Internal Standard:** A known amount of a compound not present in the sample (e.g., a deuterated fatty acid) is added to both the standards and the samples for accurate quantification.
- **Carrier Gas:** High-purity helium.

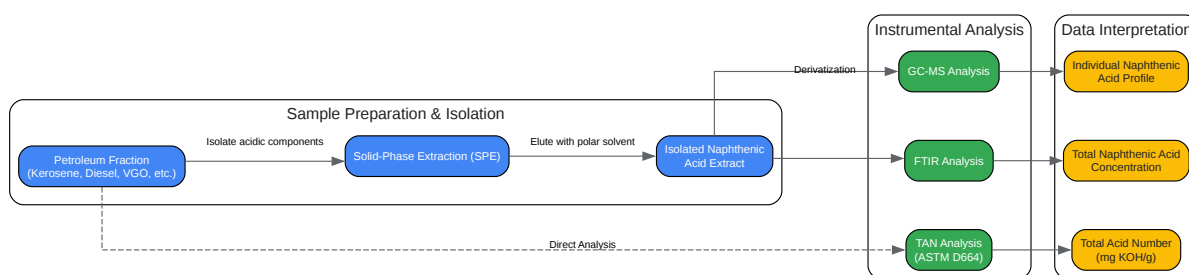
#### Procedure:

- **Derivatization:**
  - To the isolated **naphthenic acid** extract, add the derivatization agent and allow the reaction to proceed to completion. This converts the polar carboxylic acids into their more volatile methyl or silyl esters.
- **GC-MS Analysis:**
  - Inject a small volume (e.g., 1  $\mu$ L) of the derivatized sample into the GC-MS system.
  - **Gas Chromatography:** The sample is vaporized in the heated injector and carried by the helium gas through the GC column. A temperature program is used to ramp the column temperature, allowing for the separation of the different **naphthenic acid** esters based on their boiling points.
  - **Mass Spectrometry:** As the separated compounds elute from the GC column, they enter the mass spectrometer where they are ionized (typically by electron ionization) and fragmented. The mass spectrometer then separates the resulting ions based on their mass-to-charge ratio, producing a mass spectrum for each compound.
- **Data Analysis:**
  - **Identification:** The individual **naphthenic acid** esters are identified by comparing their retention times and mass spectra to those of known standards or by interpreting their fragmentation patterns.

- Quantification: The concentration of each identified **naphthenic acid** is determined by comparing the peak area of the compound to the peak area of the internal standard and using a calibration curve generated from standards.

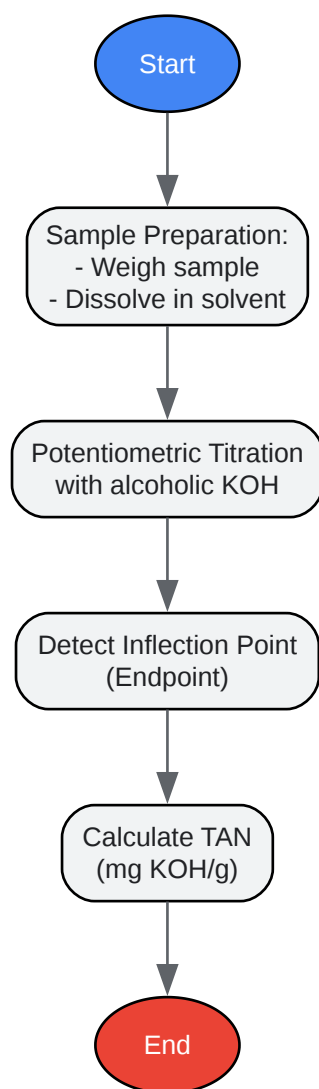
## Visualization of Analytical Workflows

To provide a clear understanding of the logical flow of the analytical processes described, the following diagrams have been generated using the Graphviz DOT language.



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Caption: Workflow for the analysis of **naphthenic acids** in petroleum fractions.



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Caption: Detailed workflow for Total Acid Number (TAN) determination by ASTM D664.

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## References

- 1. [cdn.hach.com](http://cdn.hach.com) [cdn.hach.com]

- 2. Naphthenic Acids: Formation, Role in Emulsion Stability, and Recent Advances in Mass Spectrometry-Based Analytical Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. xylemanalytics.com [xylemanalytics.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. content.ampp.org [content.ampp.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. ijogst.put.ac.ir [ijogst.put.ac.ir]
- 11. ysi.com [ysi.com]
- 12. scribd.com [scribd.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. visitkutahya.com [visitkutahya.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Item - Determination of Naphthenic Acid Number in Petroleum Crude Oils and Their Fractions by Mid-Fourier Transform Infrared Spectroscopy - American Chemical Society - Figshare [acs.figshare.com]
- 18. researchgate.net [researchgate.net]
- 19. [Determination of naphthenic acids in distillates of crude oil by gas chromatography/chemical ionization-mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Comparison of GC-MS and FTIR methods for quantifying naphthenic acids in water samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. azom.com [azom.com]
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